An In-depth Technical Guide to (R)-2-Amino-2-(3,5-difluorophenyl)ethanol
An In-depth Technical Guide to (R)-2-Amino-2-(3,5-difluorophenyl)ethanol
Foreword: Unveiling a Key Fluorinated Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Within this context, chiral fluorinated amino alcohols have emerged as particularly valuable synthons, offering a trifecta of functionality—a stereocenter, an amino group, and a hydroxyl group—all attached to a fluorinated aromatic core. This guide provides a comprehensive technical overview of a promising, yet not extensively documented, member of this class: (R)-2-Amino-2-(3,5-difluorophenyl)ethanol.
This document is intended for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to provide a deeper understanding of the compound's properties, the rationale behind its synthesis and analysis, and its potential applications. The information presented herein is a synthesis of available data, established chemical principles, and expert insights into the practical considerations of working with this and related molecules.
Molecular Identity and Physicochemical Characteristics
(R)-2-Amino-2-(3,5-difluorophenyl)ethanol is a chiral organic compound featuring a phenylalaninol backbone with two fluorine substituents at the 3 and 5 positions of the aromatic ring. The "(R)" designation specifies the stereochemistry at the benzylic carbon bearing the amino group.
Chemical Structure and Identifiers
The structural representation and key identifiers for this compound are summarized in the table below. It is important to distinguish between the free base and its commonly available hydrochloride salt.
| Attribute | Value | Source |
| Chemical Name | (R)-2-Amino-2-(3,5-difluorophenyl)ethanol | - |
| Synonyms | (R)-alpha-(Aminomethyl)-3,5-difluorobenzyl alcohol | - |
| Molecular Formula | C₈H₉F₂NO | [1] |
| Molecular Weight | 173.16 g/mol | [1] |
| CAS Number | 957121-38-9 | [1] |
| Hydrochloride CAS | 1956434-83-5 | [2][3] |
| SMILES | Nc1cc(F)cc(F)c1 | [2] |
Estimated Physical Properties
Direct experimental data for the physical properties of (R)-2-Amino-2-(3,5-difluorophenyl)ethanol are not widely published. However, we can infer likely characteristics based on its structure and data from analogous compounds. These estimations are valuable for planning experimental work such as reaction setup, workup procedures, and purification.
| Property | Estimated Value/Characteristic | Rationale and Expert Insights |
| Appearance | White to off-white solid | Amino alcohols of this type are typically crystalline solids at room temperature. |
| Melting Point | Not available. Expected to be a moderately high melting solid. | The presence of polar functional groups (amino and hydroxyl) capable of hydrogen bonding, along with the rigid phenyl ring, suggests a well-ordered crystal lattice requiring significant energy to melt. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., methanol, ethanol, DMSO). | The polar amino and hydroxyl groups confer some aqueous solubility, but the difluorophenyl ring is hydrophobic.[4] Fluorination generally decreases aqueous solubility compared to non-fluorinated analogs.[4] The hydrochloride salt would exhibit significantly higher water solubility. |
| Optical Rotation | [α]D: Not available. Expected to have a specific, non-zero value. | As a chiral molecule, it will rotate plane-polarized light. The magnitude and direction must be determined experimentally.[5] |
| pKa | Amine (NH₃⁺): ~9-10; Alcohol (OH): ~14-15 | The electron-withdrawing fluorine atoms will slightly decrease the basicity of the amine compared to its non-fluorinated counterpart, resulting in a slightly lower pKa. |
Synthesis and Purification: A Strategic Approach to Enantiopurity
The synthesis of enantiomerically pure amino alcohols is a well-established field, with several robust strategies available. The key challenge lies in the stereoselective construction of the chiral center. For (R)-2-Amino-2-(3,5-difluorophenyl)ethanol, a logical and efficient approach involves the asymmetric reduction of a suitable prochiral ketone precursor.
Proposed Enantioselective Synthetic Workflow
The following workflow outlines a reliable method for the synthesis of the target molecule, starting from commercially available 3,5-difluorobenzonitrile. This multi-step synthesis is designed to be scalable and to provide high enantiomeric purity.
Caption: Proposed synthetic pathway for (R)-2-Amino-2-(3,5-difluorophenyl)ethanol.
Step-by-Step Methodology and Rationale
Step 1 & 2: Synthesis of 2-Azido-1-(3,5-difluorophenyl)ethanone (Prochiral Ketone)
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Starting Material: 3,5-Difluorobenzoic acid.
-
Protocol: a. Convert the carboxylic acid to the corresponding acid chloride using a standard reagent like thionyl chloride or oxalyl chloride. The choice of oxalyl chloride is often preferred for its cleaner reaction profile, as the byproducts are gaseous. b. The acid chloride is then reacted with diazomethane to form a diazoketone intermediate. This reaction must be performed with extreme caution in a well-ventilated fume hood behind a blast shield, as diazomethane is toxic and explosive. c. The diazoketone is subsequently treated with HCl to yield the α-chloroketone, 2-chloro-1-(3,5-difluorophenyl)ethanone. d. The α-chloroketone is then converted to the α-azidoketone by reaction with sodium azide in a polar aprotic solvent like acetone or DMF. This nucleophilic substitution introduces the nitrogen functionality that will become the amino group.
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Causality: This sequence is a reliable method for constructing α-azidoketones. The azide group serves as a masked form of the amine, which is stable to the subsequent reduction conditions for the ketone.
Step 3: Asymmetric Reduction of the Prochiral Ketone
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Objective: To reduce the ketone to the alcohol with high enantioselectivity, establishing the (R)-stereocenter.
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Protocol (Corey-Bakshi-Shibata Reduction): a. In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve the (R)-CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine) in a dry, aprotic solvent such as tetrahydrofuran (THF). b. Cool the solution to a low temperature (typically -20 to 0 °C). c. Slowly add a solution of borane-dimethyl sulfide complex (BMS) or another borane source. d. To this activated catalyst solution, add a solution of the 2-azido-1-(3,5-difluorophenyl)ethanone in THF dropwise over a period of time to control the reaction temperature. e. After the reaction is complete (monitored by TLC or LC-MS), quench the reaction carefully by the slow addition of methanol. f. Perform an aqueous workup and extract the product with an organic solvent.
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Trustworthiness and Rationale: The CBS reduction is a highly reliable and well-documented method for the enantioselective reduction of prochiral ketones. The borane coordinates to the nitrogen of the oxazaborolidine ring, creating a chiral Lewis acid that activates the ketone. The steric bulk of the catalyst directs the hydride delivery from the borane to one face of the ketone, resulting in the formation of one enantiomer of the alcohol in high excess.
Step 4: Reduction of the Azide to the Amine
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Objective: To convert the azido group to the primary amine without affecting the newly formed chiral alcohol.
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Protocol (Catalytic Hydrogenation): a. Dissolve the (R)-2-azido-1-(3,5-difluorophenyl)ethanol in a solvent such as methanol or ethanol. b. Add a catalytic amount of palladium on carbon (10% Pd/C). c. Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete. d. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Self-Validation: Catalytic hydrogenation is a clean and efficient method for reducing azides to amines. The reaction is typically high-yielding with minimal side products, and the removal of the heterogeneous catalyst is straightforward.
Purification and Quality Control
-
Purification: The final product can be purified by recrystallization or column chromatography. For obtaining the hydrochloride salt, the free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same or another solvent.
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Enantiomeric Purity: The enantiomeric excess (ee) of the final product should be determined using chiral HPLC. This is a critical quality control step to validate the success of the asymmetric synthesis.
Analytical Characterization: A Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):
| Protons | Approximate Chemical Shift (ppm) | Multiplicity | Coupling | Rationale |
| Aromatic H (at C2, C6) | 6.8 - 7.2 | Doublet of triplets (dt) or triplet (t) | ³JH-F, ⁴JH-H | These protons are coupled to the adjacent fluorine atoms and the proton at C4. |
| Aromatic H (at C4) | 6.6 - 7.0 | Triplet of triplets (tt) | ³JH-F, ⁴JH-H | This proton is coupled to the two ortho fluorine atoms and the two ortho protons. |
| Benzylic CH | ~4.0 - 4.5 | Doublet of doublets (dd) | ³JH-H | This proton is coupled to the two diastereotopic protons of the adjacent CH₂ group. |
| CH₂OH | ~3.5 - 3.9 | Multiplet (m) | ²JH-H, ³JH-H | These two protons are diastereotopic and will appear as a complex multiplet due to coupling with each other and the benzylic CH. |
| NH₂ and OH | Variable | Broad singlet (br s) | - | These protons are exchangeable, and their chemical shift is dependent on concentration, solvent, and temperature. |
Expected ¹³C NMR Spectral Features:
The ¹³C NMR spectrum will be characterized by carbon-fluorine coupling.
| Carbon | Approximate Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |
| C-F (C3, C5) | 160 - 165 | Doublet (¹JC-F) |
| C-ipso (C1) | 140 - 145 | Triplet (²JC-F) |
| C-H (C2, C6) | 110 - 115 | Doublet (²JC-F) |
| C-H (C4) | 100 - 105 | Triplet (³JC-F) |
| Benzylic CH | 55 - 60 | Singlet |
| CH₂OH | 65 - 70 | Singlet |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H stretch (alcohol) | 3200 - 3600 | Broad |
| N-H stretch (amine) | 3300 - 3500 | Medium, can be two bands for a primary amine |
| C-H stretch (aromatic) | 3000 - 3100 | Sharp, medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Sharp, medium |
| C=C stretch (aromatic) | 1580 - 1620, 1450 - 1500 | Medium to strong |
| C-F stretch | 1100 - 1350 | Strong |
| C-O stretch (alcohol) | 1000 - 1260 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Ionization Technique: Electrospray ionization (ESI) is suitable for this polar molecule.
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Expected Molecular Ion: In positive ion mode, the [M+H]⁺ peak would be observed at m/z 174.1.
-
Key Fragmentation Pathways:
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Loss of H₂O: A peak corresponding to [M+H - H₂O]⁺ may be observed.
-
α-Cleavage: Cleavage of the C-C bond between the benzylic carbon and the CH₂OH group is a likely fragmentation pathway for amino alcohols. This would result in a fragment corresponding to the difluorophenyl(amino)methyl cation.
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Reactivity and Handling
Chemical Reactivity
The reactivity of (R)-2-Amino-2-(3,5-difluorophenyl)ethanol is governed by its three functional groups: the primary amine, the primary alcohol, and the difluorophenyl ring.
Caption: Key reactive sites and potential transformations.
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Amine Group: The primary amine is nucleophilic and will readily undergo reactions such as N-alkylation, N-acylation, and condensation with aldehydes and ketones to form Schiff bases.
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Alcohol Group: The primary alcohol is also nucleophilic and can be O-alkylated or O-acylated. It can be oxidized to the corresponding aldehyde under mild conditions (e.g., using PCC or Swern oxidation), or to the carboxylic acid with stronger oxidizing agents.
-
Benzylic Position: The benzylic position is activated towards certain reactions, but the presence of the electron-withdrawing fluorine atoms on the ring can influence this reactivity.[2]
-
Aromatic Ring: The two fluorine atoms are strongly electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution. Nucleophilic aromatic substitution is possible but would require harsh conditions.
Handling and Storage
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Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents. For long-term storage, refrigeration is recommended.
Applications in Drug Discovery and Development
While specific applications of (R)-2-Amino-2-(3,5-difluorophenyl)ethanol are not extensively documented in publicly available literature, its structural motifs are prevalent in a wide range of biologically active molecules. This makes it a highly valuable chiral building block for the synthesis of new chemical entities.
-
As a Chiral Auxiliary: The chiral center can be used to direct the stereochemical outcome of subsequent reactions in a synthetic sequence.
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In the Synthesis of Bioactive Molecules: Phenyl ethanolamine derivatives are found in various classes of drugs, including:
-
β-Adrenergic Agonists and Antagonists: The core structure is a key component of many compounds that interact with adrenergic receptors.
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Enzyme Inhibitors: The amino and hydroxyl groups can form key hydrogen bonding interactions within the active site of enzymes.
-
CNS-Active Agents: The phenethylamine scaffold is a common feature in drugs targeting the central nervous system.
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The presence of the 3,5-difluoro substitution pattern is particularly advantageous. It can block metabolic oxidation at these positions, thereby increasing the metabolic stability and half-life of a drug candidate. Furthermore, the fluorine atoms can engage in favorable interactions (e.g., hydrogen bonds or dipole-dipole interactions) with protein targets, potentially enhancing binding affinity and selectivity.
Conclusion
(R)-2-Amino-2-(3,5-difluorophenyl)ethanol represents a potent and versatile building block for the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. While detailed experimental data for this specific compound remains somewhat sparse in the public domain, this guide has provided a robust framework for its synthesis, characterization, and handling, based on established chemical principles and data from closely related analogues. Its unique combination of chirality, multiple functional groups, and strategic fluorination positions it as a valuable tool for medicinal chemists seeking to fine-tune the properties of next-generation therapeutics. As research in fluorinated pharmaceuticals continues to expand, the importance of synthons like this is only set to grow.
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